molecular formula C8H14N2O B1314620 1-(2-Hydroxyethyl)piperidine-4-carbonitrile CAS No. 21168-73-0

1-(2-Hydroxyethyl)piperidine-4-carbonitrile

Cat. No.: B1314620
CAS No.: 21168-73-0
M. Wt: 154.21 g/mol
InChI Key: GDPPKOWXZGFJLI-UHFFFAOYSA-N
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Description

1-(2-Hydroxyethyl)piperidine-4-carbonitrile is an organic compound with the molecular formula C8H14N2O It is characterized by a piperidine ring substituted with a hydroxyethyl group and a nitrile group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-piperidone with ethylene oxide in the presence of a base, followed by the introduction of a nitrile group using cyanogen bromide or similar reagents. The reaction conditions typically include:

    Temperature: Moderate temperatures (50-70°C) are often used.

    Solvent: Solvents like ethanol or methanol are commonly employed.

    Catalysts: Basic catalysts such as sodium hydroxide or potassium carbonate.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogenation using catalysts such as palladium on carbon or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a base.

Major Products:

    Oxidation: 1-(2-Oxoethyl)piperidine-4-carbonitrile.

    Reduction: 1-(2-Aminoethyl)piperidine-4-carbonitrile.

    Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Hydroxyethyl)piperidine-4-carbonitrile has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme inhibitors and receptor ligands.

    Industry: It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

    1-(2-Hydroxyethyl)piperidine-4-carboxamide: Similar structure but with a carboxamide group instead of a nitrile.

    1-(2-Hydroxyethyl)piperidine-4-methanol: Contains a hydroxymethyl group instead of a nitrile.

    1-(2-Hydroxyethyl)piperidine-4-carboxylic acid: Features a carboxylic acid group in place of the nitrile.

Uniqueness: 1-(2-Hydroxyethyl)piperidine-4-carbonitrile is unique due to the presence of both a hydroxyethyl group and a nitrile group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.

Biological Activity

1-(2-Hydroxyethyl)piperidine-4-carbonitrile (HEPC) is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with HEPC, including its synthesis, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 21168-73-0
  • Molecular Formula : C₉H₁₄N₂O

Synthesis

HEPC can be synthesized through various methods involving the reaction of piperidine derivatives with hydroxyethyl and carbonitrile groups. The synthesis typically requires controlled conditions to optimize yield and purity.

Biological Activity Overview

HEPC exhibits several biological activities, including:

  • Anticancer Properties : Research has shown that derivatives of piperidine compounds, including HEPC, can exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have highlighted its potential in inhibiting cell proliferation in lung carcinoma (A549) and breast adenocarcinoma (MCF7) cell lines .
  • Radioprotective Effects : HEPC derivatives have been evaluated for their radioprotective properties. In vitro studies demonstrated that certain piperazine derivatives, closely related to HEPC, could mitigate DNA damage in lymphoblastic leukemia cells exposed to gamma radiation. This was quantified using the dicentric chromosome assay (DCA), indicating a promising avenue for protecting normal tissues during radiotherapy .
  • Mechanisms of Action : The mechanisms underlying the anticancer and radioprotective effects of HEPC are believed to involve the modulation of apoptotic pathways and inhibition of specific kinases associated with tumor growth and radiation damage. For example, compounds derived from HEPC have shown to inhibit NFκB pathways, which are critical in cancer cell survival and proliferation .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of HEPC on various human cancer cell lines. The results indicated that HEPC exhibited an IC50 value in the range of 58.44 to 224.32 µM across different cell lines, demonstrating its potential as a therapeutic agent against cancer .

Cell LineIC50 (µM)
A549 (Lung)58.44
MCF7 (Breast)99.87
HT29 (Colon)129.41

Case Study 2: Radioprotective Effects

In another investigation focused on radioprotection, HEPC-related compounds were tested for their ability to protect against gamma radiation-induced damage in peripheral blood mononuclear cells (PBMCs). The study found that these compounds significantly reduced DNA double-strand breaks compared to controls, suggesting their utility in clinical settings where radiation exposure is a concern .

Properties

IUPAC Name

1-(2-hydroxyethyl)piperidine-4-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O/c9-7-8-1-3-10(4-2-8)5-6-11/h8,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDPPKOWXZGFJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00550515
Record name 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21168-73-0
Record name 1-(2-Hydroxyethyl)-4-piperidinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=21168-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Hydroxyethyl)piperidine-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00550515
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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